molecular formula C16H17N3O3S B2658125 3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide CAS No. 2224236-82-0

3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide

Numéro de catalogue B2658125
Numéro CAS: 2224236-82-0
Poids moléculaire: 331.39
Clé InChI: TXIBLUJAHGQXFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EP-2104R, and it belongs to the class of small molecule inhibitors that target platelet aggregation.

Mécanisme D'action

The mechanism of action of 3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide involves the inhibition of platelet aggregation. EP-2104R binds to the P2Y12 receptor on platelets, which is a key receptor involved in platelet activation and aggregation. By inhibiting the P2Y12 receptor, EP-2104R prevents platelets from aggregating, which reduces the risk of thrombotic events.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide have been extensively studied. In addition to its antiplatelet and anti-inflammatory properties, EP-2104R has also been shown to have antioxidant properties. This compound has been shown to reduce oxidative stress in cells, which could make it useful for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide in lab experiments is its high potency as an antiplatelet agent. This compound has been shown to be more potent than other antiplatelet agents such as clopidogrel and ticlopidine. However, one limitation of using EP-2104R in lab experiments is its relatively short half-life, which could make it difficult to study its long-term effects.

Orientations Futures

There are several future directions for the study of 3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide. One potential direction is the development of more potent and selective inhibitors of the P2Y12 receptor. Another direction is the investigation of the potential therapeutic applications of EP-2104R in the treatment of oxidative stress-related diseases. Additionally, the use of EP-2104R in combination with other antiplatelet agents could also be explored as a potential treatment for thrombotic disorders. Finally, the development of more stable analogs of EP-2104R could also be a future direction for the study of this compound.

Méthodes De Synthèse

The synthesis of 3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide involves several steps. The starting material is 2-methylpyrimidine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-aminobenzonitrile to form the key intermediate, which is then reacted with ethyl vinyl sulfone to give the final product, 3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide.

Applications De Recherche Scientifique

3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of platelet aggregation, which makes it a promising candidate for the treatment of thrombotic disorders such as myocardial infarction and stroke. In addition, EP-2104R has also been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

IUPAC Name

3-ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-3-23(21,22)11-9-16(20)19-14-6-4-13(5-7-14)15-8-10-17-12(2)18-15/h3-8,10H,1,9,11H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIBLUJAHGQXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethenesulfonyl)-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.